molecular formula C22H21NO B291785 N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide

N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide

Cat. No. B291785
M. Wt: 315.4 g/mol
InChI Key: GLXQXFBPRXNOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide, also known as BMK-1, is a chemical compound that has been widely used in scientific research. This compound is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the regulation of various physiological functions.

Mechanism of Action

N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide is a selective antagonist of TRPM8 ion channels, which means that it blocks the activity of these channels. TRPM8 channels are activated by cold temperatures and certain chemical compounds, such as menthol. When TRPM8 channels are activated, they allow the influx of calcium ions into cells, which triggers various physiological responses. By blocking TRPM8 channels, N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide inhibits these responses and allows researchers to study the role of TRPM8 channels in different physiological processes.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of TRPM8 channels in bladder smooth muscle cells, which can help to reduce bladder overactivity. N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide has also been shown to inhibit the proliferation of prostate cancer cells, which suggests that TRPM8 channels may play a role in the development of this type of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide in lab experiments is that it is a highly selective antagonist of TRPM8 channels, which means that it does not affect the activity of other ion channels. This makes it a useful tool for studying the specific role of TRPM8 channels in different physiological processes. However, one limitation of using N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide is that it is a relatively new compound, and its long-term effects on cells and tissues are not yet well understood.

Future Directions

There are several future directions for research on N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide. One direction is to study the effects of N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide on other physiological processes, such as pain sensation and cold-induced vasodilation. Another direction is to investigate the potential therapeutic applications of N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide, such as in the treatment of bladder overactivity and prostate cancer. Finally, further research is needed to understand the long-term effects of N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide on cells and tissues, as well as its potential side effects.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide involves the reaction of 4-bromo-1,1'-biphenyl with 2-ethyl-6-methylphenylamine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide in high yield and purity.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide has been widely used in scientific research as a tool to study the physiological functions of TRPM8 ion channels. TRPM8 channels are involved in the regulation of various physiological processes, including thermoregulation, pain sensation, and cold-induced vasodilation. N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide has been used to study the role of TRPM8 channels in these processes, as well as in the regulation of other physiological functions, such as bladder function and cancer cell proliferation.

properties

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C22H21NO/c1-3-17-11-7-8-16(2)21(17)23-22(24)20-14-12-19(13-15-20)18-9-5-4-6-10-18/h4-15H,3H2,1-2H3,(H,23,24)

InChI Key

GLXQXFBPRXNOIJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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